molecular formula C14H9ClN4O2 B14142864 4-chloro-N-(4-nitrophenyl)phthalazin-1-amine CAS No. 404847-70-7

4-chloro-N-(4-nitrophenyl)phthalazin-1-amine

Cat. No.: B14142864
CAS No.: 404847-70-7
M. Wt: 300.70 g/mol
InChI Key: PUROSGBQMKAUIU-UHFFFAOYSA-N
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Description

4-chloro-N-(4-nitrophenyl)phthalazin-1-amine is a chemical compound known for its unique structure and properties It is characterized by the presence of a chloro group, a nitrophenyl group, and a phthalazin-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-nitrophenyl)phthalazin-1-amine typically involves the reaction of 4-chlorophthalazin-1-amine with 4-nitrobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be scaled up by using larger reactors and optimizing the reaction parameters to ensure consistent quality and yield. The industrial production also involves purification steps to remove any impurities and obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-nitrophenyl)phthalazin-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group results in the formation of 4-chloro-N-(4-aminophenyl)phthalazin-1-amine.

Scientific Research Applications

4-chloro-N-(4-nitrophenyl)phthalazin-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-nitrophenyl)phthalazin-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(4-nitrophenyl)benzamide
  • 4-chloro-N-(4-nitrophenyl)quinazolin-2-amine
  • 4-chloro-N-(4-nitrophenyl)pyrimidin-2-amine

Uniqueness

4-chloro-N-(4-nitrophenyl)phthalazin-1-amine is unique due to its specific structural features, such as the phthalazin-1-amine moiety, which distinguishes it from other similar compounds

Properties

CAS No.

404847-70-7

Molecular Formula

C14H9ClN4O2

Molecular Weight

300.70 g/mol

IUPAC Name

4-chloro-N-(4-nitrophenyl)phthalazin-1-amine

InChI

InChI=1S/C14H9ClN4O2/c15-13-11-3-1-2-4-12(11)14(18-17-13)16-9-5-7-10(8-6-9)19(20)21/h1-8H,(H,16,18)

InChI Key

PUROSGBQMKAUIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2Cl)NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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